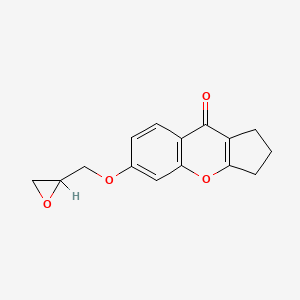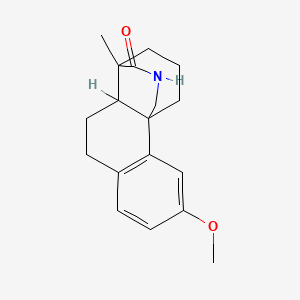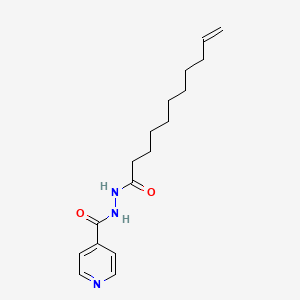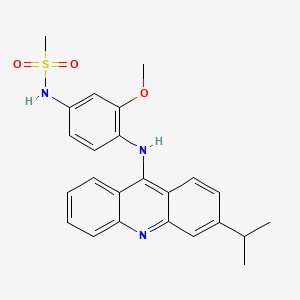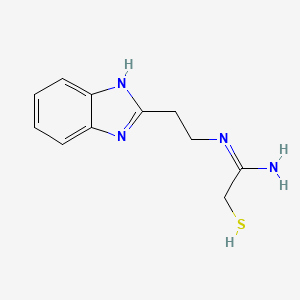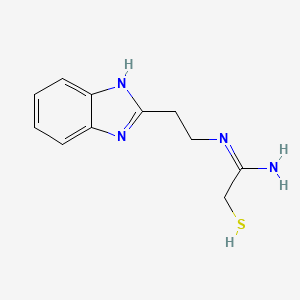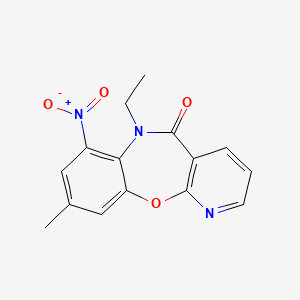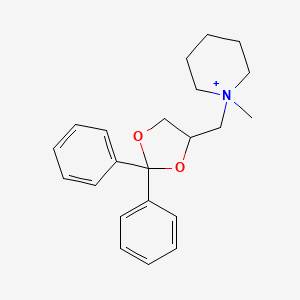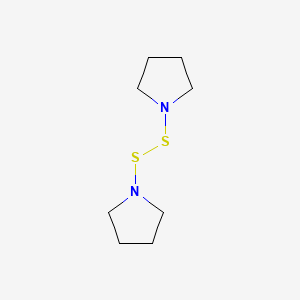
Methanesulfonanilide, 4'-(3-(dimethylamino)propionyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride is a chemical compound with the molecular formula C12H18N2O3S.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonanilide group and a dimethylamino propionyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride typically involves the reaction of methanesulfonanilide with 3-(dimethylamino)propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride .
Scientific Research Applications
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonanilide group can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-(4-(3-(dimethylamino)-1-oxopropyl)phenyl)-, hydrochloride
- 4’-(3-Dimethylaminopropionyl)methanesulfonanilide hydrochloride
Uniqueness
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
60232-96-4 |
|---|---|
Molecular Formula |
C12H19ClN2O3S |
Molecular Weight |
306.81 g/mol |
IUPAC Name |
N-[4-[3-(dimethylamino)propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13-18(3,16)17;/h4-7,13H,8-9H2,1-3H3;1H |
InChI Key |
JEJKDHCSGDUOSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


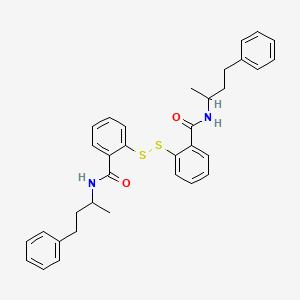
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
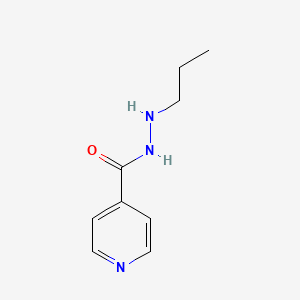
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
